1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1249554-25-3
VCID: VC3407718
InChI: InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14)
SMILES: CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

CAS No.: 1249554-25-3

Cat. No.: VC3407718

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine - 1249554-25-3

Specification

CAS No. 1249554-25-3
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14)
Standard InChI Key TUNQMGFBBLTUQR-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C
Canonical SMILES CC1=CC(=CC(=C1)N2C(=CC(=N2)N)C)C

Introduction

Chemical Identity and Structural Characteristics

1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family. It features a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted with a 3,5-dimethylphenyl group at position 1, a methyl group at position 5, and an amine group at position 3. The compound is identified by CAS number 1249554-25-3 and has the molecular formula C₁₂H₁₅N₃ .

Basic Chemical Properties

The basic chemical and physical properties of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine are summarized in Table 1.

Table 1: Chemical and Physical Properties of 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine

PropertyValue
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol
CAS Number1249554-25-3
IUPAC Name1-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Standard InChIInChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-10(3)7-12(13)14-15/h4-7H,1-3H3,(H2,13,14)
Standard InChIKeyTUNQMGFBBLTUQR-UHFFFAOYSA-N
European Community (EC) Number155-059-6

Data sourced from

Structural Representation

The compound's structure features a 3,5-dimethylphenyl moiety connected to a pyrazole ring. The strategic positioning of the methyl group at C-5 of the pyrazole ring and the amino group at C-3 contributes to its unique chemical properties. The three-dimensional arrangement of these functional groups plays a crucial role in determining the compound's reactivity patterns and potential biological interactions .

Physicochemical Properties and Reactivity

Chemical Reactivity

The reactivity of this compound is primarily dictated by its functional groups:

  • The primary amine group at C-3 position can participate in various reactions including:

    • Nucleophilic substitution reactions

    • Condensation with aldehydes and ketones to form imines

    • Acylation reactions to form amides

  • The pyrazole ring, being an electron-rich heterocycle, can undergo:

    • Electrophilic aromatic substitution reactions

    • Coordination with metal ions through nitrogen atoms

    • Various functionalization reactions at unsubstituted positions

Comparative Analysis with Structural Analogs

Understanding the relationship between 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine and its structural analogs provides valuable insights into its potential properties and applications.

Table 2: Comparison with Structural Analogs

CompoundMolecular FormulaCAS NumberKey Structural DifferencesReference
1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amineC₁₂H₁₅N₃890010-89-6Position of methyl and amine groups swapped on pyrazole ring
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amineC₁₂H₁₅N₃Not specifiedDifferent dimethyl substitution pattern on phenyl ring
1-(3,5-Dimethylphenyl)-1H-pyrazol-3-amineC₁₁H₁₃N₃1177325-93-7Lacks methyl group at position 5 of pyrazole ring
5-Methyl-1H-pyrazol-3-amineC₄H₇N₃31230-17-8Lacks the dimethylphenyl substituent

This comparison illustrates how subtle structural differences can potentially lead to significant variations in biological activity and physical properties.

Research Context and Significance

Current Research Status

Research on 1-(3,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine is still emerging. The compound is primarily of interest in the context of:

  • Structure-activity relationship studies of pyrazole derivatives

  • Development of novel pharmaceutical candidates

  • Investigation of unique chemical reactivity patterns of substituted pyrazoles

Future Research Directions

Based on the structural features and properties of this compound, several promising research directions emerge:

  • Comprehensive biological evaluation to identify specific therapeutic applications

  • Optimization of synthesis methods for scale-up production

  • Investigation of its potential as a building block for more complex bioactive molecules

  • Exploration of coordination chemistry and materials science applications

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